molecular formula C13H11ClN2O3 B009932 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole CAS No. 108132-61-2

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No. B009932
M. Wt: 278.69 g/mol
InChI Key: FQNSBGQWWPBWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole, commonly known as BDP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a pyrazole-based compound that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.

Mechanism Of Action

The exact mechanism of action of BDP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.

Biochemical And Physiological Effects

BDP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, as well as the activity of certain enzymes, such as COX-2. Additionally, BDP has been found to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BDP in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation and tumor growth, as well as to develop potential treatments for these diseases. However, one of the limitations of using BDP in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling BDP to avoid any adverse effects.

Future Directions

There are many potential future directions for research on BDP. One area of research could be focused on optimizing the synthesis method for BDP to improve its yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of BDP and to identify potential new targets for its use. Finally, clinical trials could be conducted to evaluate the efficacy and safety of BDP as a potential treatment for inflammatory diseases and cancer.

Synthesis Methods

The synthesis method for BDP involves the condensation of 5-hydroxy-1,3-benzodioxole-4-carboxylic acid with 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure BDP.

Scientific Research Applications

BDP has been extensively studied for its potential use in treating various diseases. It has been found to exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma. Additionally, BDP has been found to have anti-tumor properties, making it a potential candidate for treating cancer.

properties

CAS RN

108132-61-2

Product Name

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(4-chloro-3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C13H11ClN2O3/c1-7-12(14)8(2)16(15-7)13(17)9-3-4-10-11(5-9)19-6-18-10/h3-5H,6H2,1-2H3

InChI Key

FQNSBGQWWPBWEB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)Cl

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)Cl

Other CAS RN

108132-61-2

synonyms

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole

Origin of Product

United States

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